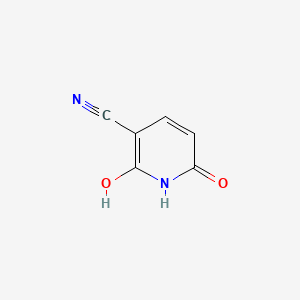

2,6-Dihydroxy-3-cyanopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-6-oxo-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2/c7-3-4-1-2-5(9)8-6(4)10/h1-2H,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHKYHMCIAMQIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1C#N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188927 |

Source

|

| Record name | 2,6-Dihydroxy-3-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35441-10-2 |

Source

|

| Record name | 2,6-Dihydroxy-3-cyanopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035441102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35441-10-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dihydroxy-3-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIHYDROXY-3-CYANOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WDJ8G2R9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis of 2,6-Dihydroxy-3-cyanopyridine from Cyanoacetamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-dihydroxy-3-cyanopyridine, a valuable heterocyclic scaffold in medicinal chemistry, from the readily available starting material, cyanoacetamide. This document details the core synthetic strategies, reaction mechanisms, experimental protocols, and relevant applications in drug discovery.

Introduction

2,6-Dihydroxy-3-cyanopyridine and its derivatives are important intermediates in the synthesis of various pharmaceuticals. The pyridine ring is a common motif in a vast array of bioactive molecules, and the presence of hydroxyl and cyano functionalities at specific positions allows for diverse downstream chemical modifications. This makes 2,6-dihydroxy-3-cyanopyridine a versatile building block for the development of novel therapeutic agents.

This guide will focus on the synthesis of this compound from cyanoacetamide, a cost-effective and common laboratory reagent. The primary synthetic route discussed is a base-catalyzed condensation and cyclization reaction, a variant of the Guareschi-Thorpe pyridine synthesis.

Synthetic Strategies and Reaction Mechanisms

The synthesis of 2,6-dihydroxy-3-cyanopyridine from cyanoacetamide typically involves a base-catalyzed condensation with a three-carbon electrophile, followed by intramolecular cyclization and tautomerization. A common and effective method is the reaction of cyanoacetamide with a malonic ester derivative or a related 1,3-dicarbonyl compound.

The reaction mechanism proceeds through several key steps:

-

Deprotonation: A base abstracts an acidic proton from the α-carbon of cyanoacetamide, forming a resonance-stabilized carbanion.

-

Michael Addition: The cyanoacetamide carbanion acts as a nucleophile and attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound (e.g., diethyl malonate).

-

Intramolecular Cyclization: The amide nitrogen of the cyanoacetamide moiety then attacks the second carbonyl carbon of the 1,3-dicarbonyl unit, leading to the formation of a six-membered ring.

-

Dehydration and Tautomerization: Subsequent elimination of water (dehydration) and tautomerization of the resulting dihydropyridine intermediate yields the more stable aromatic 2,6-dihydroxy-3-cyanopyridine.

The overall reaction can be classified as a condensation-cyclization reaction. The choice of base and solvent can significantly influence the reaction rate and yield.

Figure 1: Reaction mechanism for the synthesis of 2,6-dihydroxy-3-cyanopyridine.

Experimental Protocols

Two primary protocols for the synthesis of 2,6-dihydroxy-3-cyanopyridine and its derivatives from cyanoacetamide are presented below. The first is a traditional approach using a strong base in an organic solvent, while the second is a more recent, environmentally friendly method using an aqueous medium.

Protocol 1: Base-Catalyzed Condensation in Organic Solvent

This protocol is adapted from established methods for the synthesis of substituted dihydroxypyridines.

Materials:

-

Cyanoacetamide

-

Diethyl malonate

-

Sodium ethoxide (NaOEt) or Sodium metal

-

Absolute ethanol

-

Hydrochloric acid (HCl), concentrated

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide. Alternatively, use commercially available sodium ethoxide.

-

To the sodium ethoxide solution, add cyanoacetamide and stir until it is completely dissolved.

-

Slowly add diethyl malonate to the reaction mixture at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Slowly acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 3-4. A precipitate will form.

-

Collect the precipitate by vacuum filtration and wash it with cold distilled water and then with a small amount of cold ethanol.

-

Dry the solid product under vacuum to obtain 2,6-dihydroxy-3-cyanopyridine.

Protocol 2: Guareschi-Thorpe Synthesis in Aqueous Medium[1][2]

This method offers a greener alternative to the traditional organic solvent-based synthesis.[1][2]

Materials:

-

Cyanoacetamide

-

Ethyl acetoacetate (as a representative 1,3-dicarbonyl)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Water

Procedure:

-

In a flask, suspend cyanoacetamide, ethyl acetoacetate, and ammonium carbonate in water.[1][2]

-

Heat the mixture at 80°C with stirring for the time specified by the optimization of the reaction (typically a few hours).[2]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.[1][2]

-

Collect the solid product by filtration, wash with cold water, and dry.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the synthesis of 2,6-dihydroxy-3-cyanopyridine and its analogs.

| Reactants | Base/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Cyanoacetamide, Diethyl Malonate | Sodium Ethoxide | Ethanol | Reflux | 4-6 h | 70-85 | General |

| Cyanoacetamide, Ethyl Acetoacetate | Ammonium Carbonate | Water | 80 °C | 3-10 h | ~95 | [1][2] |

| Ethyl Fluoroacetate, Cyanoacetamide (for fluoro-analog) | Sodium Methoxide | Toluene/Ethanol | 35-45 °C | 5 h | N/A | [3] |

Applications in Drug Discovery

The 2,6-dihydroxy-3-cyanopyridine scaffold is a privileged structure in medicinal chemistry due to its ability to participate in various biological interactions and serve as a template for the synthesis of more complex molecules.

Figure 2: Drug discovery workflow starting from 2,6-dihydroxy-3-cyanopyridine.

The hydroxyl groups can be converted to other functionalities, such as halides, which are then amenable to a wide range of cross-coupling reactions to introduce molecular diversity. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing further points for modification.

Derivatives of this scaffold have been investigated for a variety of therapeutic applications, including:

-

Anticancer Agents: The pyridine core is found in numerous kinase inhibitors, and derivatives of 2,6-dihydroxy-3-cyanopyridine can be designed to target specific kinases involved in cancer cell proliferation and survival.

-

Antiviral and Antibacterial Agents: The ability to introduce diverse substituents on the pyridine ring allows for the optimization of interactions with viral or bacterial enzymes and proteins.

-

Central Nervous System (CNS) Agents: The pyridine scaffold is also present in drugs targeting CNS disorders.

While specific signaling pathways directly modulated by the parent compound, 2,6-dihydroxy-3-cyanopyridine, are not extensively documented, its derivatives are often designed to interact with well-known pathways in disease. For example, by modifying the substituents, it is possible to target pathways such as the MAPK/ERK pathway or the PI3K/Akt/mTOR pathway, which are frequently dysregulated in cancer.

Conclusion

The synthesis of 2,6-dihydroxy-3-cyanopyridine from cyanoacetamide is a robust and versatile process. The traditional base-catalyzed condensation in organic solvents provides good yields, while newer, greener methods in aqueous media offer an environmentally benign alternative with excellent efficiency. The resulting compound is a highly valuable building block for medicinal chemists, providing a platform for the development of a wide range of therapeutic agents. This guide provides the necessary foundational knowledge for researchers and drug development professionals to utilize this important synthetic route in their work.

References

- 1. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]

- 3. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]

Spectroscopic data of 2,6-Dihydroxy-3-cyanopyridine (¹H NMR, ¹³C NMR, IR, Mass)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2,6-dihydroxy-3-cyanopyridine. The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this molecule in research and development settings, particularly within the pharmaceutical and materials science industries. This document details the nuclear magnetic resonance (¹H NMR and ¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic parameters for 2,6-dihydroxy-3-cyanopyridine, a compound with the molecular formula C₆H₄N₂O₂ and a molecular weight of 136.11 g/mol .[1][2] This molecule exists in tautomeric forms, primarily as 6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile. The presented data reflects this structural characteristic.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

A definitive ¹H NMR spectrum with assigned chemical shifts, multiplicities, and coupling constants for 2,6-dihydroxy-3-cyanopyridine was not available in the searched literature. A synthesis procedure mentioned that a figure of the ¹H NMR spectrum was available in the original source, but the source itself could not be located.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Specific experimental ¹³C NMR data for 2,6-dihydroxy-3-cyanopyridine was not found in the available search results.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available in search results |

Detailed experimental IR absorption data for 2,6-dihydroxy-3-cyanopyridine was not available in the provided search results.

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 136.03 | [M]⁺ (Calculated Exact Mass: 136.0273)[1][2] |

While the molecular weight is confirmed, detailed experimental mass spectrometry data, including fragmentation patterns, were not found in the search results.

Experimental Protocols

The following sections outline generalized experimental methodologies for the acquisition of the spectroscopic data presented above. These protocols are intended to serve as a standard reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired using a high-resolution NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

¹H NMR Acquisition: The proton NMR spectrum is recorded at a specific frequency (e.g., 400 or 500 MHz). Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of organic molecules, and a relaxation delay to ensure quantitative integration if required.

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired on the same instrument, typically at a frequency of 100 or 125 MHz. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are generally necessary. Proton decoupling techniques are commonly employed to simplify the spectrum and enhance signal intensity.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in the molecule.

-

Sample Preparation (Solid): For a solid sample like 2,6-dihydroxy-3-cyanopyridine, the KBr pellet method is common. A small amount of the finely ground sample is intimately mixed with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded first. The sample is then placed in the IR beam path, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹. The instrument software automatically subtracts the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, and the molecules are ionized. Common ionization techniques for organic molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity against the m/z ratio. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like 2,6-dihydroxy-3-cyanopyridine.

Caption: A flowchart illustrating the typical process from compound synthesis to full spectroscopic characterization.

References

Tautomerism of 2,6-Dihydroxy-3-cyanopyridine: An In-depth Technical Guide

Abstract: The tautomeric behavior of heterocyclic compounds is a critical factor in drug discovery and development, influencing their physicochemical properties, biological activity, and pharmacokinetic profiles. This technical guide provides a comprehensive analysis of the potential tautomeric forms of 2,6-dihydroxy-3-cyanopyridine. Due to a scarcity of direct experimental data for this specific molecule, this paper builds upon established principles of tautomerism in hydroxypyridines and leverages data from analogous compounds, particularly 2,6-dihydroxypyridine. The guide outlines the potential tautomeric equilibria, the factors influencing them, and proposes detailed experimental and computational protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals working with pyridine-based scaffolds.

Introduction to Tautomerism in Hydroxypyridines

Tautomers are structural isomers of organic compounds that readily interconvert.[1] This dynamic equilibrium is a crucial consideration in medicinal chemistry as different tautomers can exhibit varied biological activities and physicochemical properties such as solubility, lipophilicity, and receptor binding affinity. The pyridine ring, a common scaffold in pharmaceuticals, is particularly susceptible to tautomerism when substituted with hydroxyl groups.

2- and 4-hydroxypyridines predominantly exist in their pyridone (keto) forms.[2] This preference is attributed to the aromaticity of the pyridone tautomer and the strength of the carbon-oxygen double bond.[2] For di-substituted pyridines like 2,6-dihydroxy-3-cyanopyridine, the situation is more complex, with the potential for multiple tautomers to coexist. The electron-withdrawing nature of the cyano group at the 3-position is expected to further influence the electronic distribution within the ring and, consequently, the tautomeric equilibrium.

This guide will explore the probable tautomeric forms of 2,6-dihydroxy-3-cyanopyridine, discuss the factors governing their equilibrium, and provide a roadmap for their experimental and computational characterization.

Potential Tautomeric Forms of 2,6-Dihydroxy-3-cyanopyridine

Based on the principles of lactam-lactim and keto-enol tautomerism, 2,6-dihydroxy-3-cyanopyridine can be expected to exist in an equilibrium between three primary tautomeric forms:

-

Dienol form (A): 2,6-dihydroxy-3-cyanopyridine

-

Keto-enol form (B): 6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile

-

Diketo form (C): 2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

The interconversion between these forms involves the migration of protons between the oxygen and nitrogen atoms of the heterocyclic ring.

Caption: Tautomeric equilibrium of 2,6-dihydroxy-3-cyanopyridine.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is sensitive to a variety of internal and external factors:

-

Solvent Effects: The polarity of the solvent plays a significant role. Polar protic solvents can form hydrogen bonds with both the hydroxyl and carbonyl groups, potentially stabilizing the keto forms. In contrast, nonpolar solvents may favor the less polar dihydroxy form. For the parent compound, 2,6-dihydroxypyridine, studies have shown that the keto-enol tautomer (analogous to form B ) is the most prevalent in polar solvents like ethanol, water, and DMSO.[3]

-

Substituent Effects: The cyano group at the 3-position is strongly electron-withdrawing. This can influence the acidity of the N-H and O-H protons and the stability of the conjugated systems in the different tautomers.

-

Temperature: Changes in temperature can shift the equilibrium, as the relative thermodynamic stabilities of the tautomers may vary.

-

pH: The state of ionization of the molecule will affect the tautomeric preference. At different pH values, anionic or cationic species may be formed, each with its own set of tautomeric possibilities.

Tautomeric Preference in an Analogous Compound

| Compound | Solvent | Predominant Tautomer | Reference |

| 2,6-Dihydroxypyridine | Ethanol | 6-Hydroxy-pyridin-2(1H)-one (Keto-enol) | [3] |

| 2,6-Dihydroxypyridine | Water | 6-Hydroxy-pyridin-2(1H)-one (Keto-enol) | [3] |

| 2,6-Dihydroxypyridine | DMSO | 6-Hydroxy-pyridin-2(1H)-one (Keto-enol) | [3] |

Proposed Methodologies for Tautomer Analysis

To definitively characterize the tautomeric behavior of 2,6-dihydroxy-3-cyanopyridine, a combination of synthetic, spectroscopic, and computational methods is recommended.

Synthesis

A plausible synthetic route for 2,6-dihydroxy-3-cyanopyridine and its derivatives can be adapted from established methods for producing substituted pyridones. One common approach is a multi-component reaction involving a β-ketoester, a cyano-containing active methylene compound, and an ammonia source.

Spectroscopic Characterization

Spectroscopic techniques are invaluable for identifying and quantifying tautomeric forms in solution and the solid state.

5.2.1. NMR Spectroscopy

-

¹H NMR: The presence of distinct signals for O-H and N-H protons can help differentiate between tautomers. The chemical shifts and coupling constants of the ring protons will also be unique to each tautomeric form. Deuterium exchange experiments with D₂O can be used to identify the labile O-H and N-H protons.[4]

-

¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring are highly sensitive to the tautomeric form. The presence of a signal in the range of 160-180 ppm would be indicative of a carbonyl carbon (C=O) in the keto or diketo forms, while carbons bonded to hydroxyl groups (C-OH) would appear further upfield.

5.2.2. Infrared (IR) Spectroscopy

The vibrational frequencies of key functional groups can provide clear evidence for the predominant tautomer.

| Tautomer | Key Functional Groups and Expected Wavenumbers (cm⁻¹) |

| Dienol (A) | O-H (broad, ~3200-3600), C≡N (~2220-2260), C=C and C=N (~1500-1650) |

| Keto-enol (B) | N-H (sharp, ~3300-3500), O-H (broad, ~3200-3600), C≡N (~2220-2260), C=O (~1650-1700) |

| Diketo (C) | N-H (sharp, ~3300-3500), C≡N (~2220-2260), C=O (two bands, ~1650-1720) |

5.2.3. UV-Vis Spectroscopy

Each tautomer possesses a different conjugated system, which will result in a distinct UV-Vis absorption spectrum. By analyzing the spectra in solvents of varying polarity, the solvent-dependent equilibrium shift can be monitored. The more extended conjugation in the dienol and keto-enol forms would be expected to result in longer wavelength (lower energy) absorptions compared to the less conjugated diketo form.

Computational Chemistry

Quantum chemical calculations are a powerful tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.

Caption: A typical computational workflow for studying tautomerism.

Experimental Protocol: Computational Analysis

-

Structure Preparation: Generate 3D structures for all potential tautomers (A, B, and C).

-

Gas-Phase Optimization: Perform geometry optimization and frequency calculations for each tautomer in the gas phase using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set.[5] The frequency calculations confirm that the optimized structures are true energy minima and provide zero-point vibrational energies (ZPVE).

-

Solvation Modeling: To account for solvent effects, perform single-point energy calculations on the gas-phase optimized geometries using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[5] This should be repeated for various solvents to predict the solvent-dependent shift in tautomeric equilibrium.

-

Energy Analysis: Calculate the relative energies of the tautomers in both the gas phase and in solution by comparing their ZPVE-corrected electronic energies or Gibbs free energies. The tautomer with the lowest energy is predicted to be the most stable and therefore the most abundant at equilibrium.

Conclusion

The tautomerism of 2,6-dihydroxy-3-cyanopyridine is a complex phenomenon governed by a delicate balance of structural and environmental factors. Based on the behavior of analogous hydroxypyridines, it is predicted that the keto-enol form (6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile) will be a significant, if not the predominant, tautomer, particularly in polar solvents. The electron-withdrawing cyano group is expected to modulate this equilibrium, but the extent of its influence requires dedicated investigation.

The experimental and computational protocols outlined in this guide provide a robust framework for the comprehensive characterization of the tautomeric landscape of 2,6-dihydroxy-3-cyanopyridine. A thorough understanding of its tautomeric behavior is essential for the rational design and development of novel therapeutics based on this promising chemical scaffold.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2,6-Dihydroxy-3-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2,6-Dihydroxy-3-cyanopyridine is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various solvents is critical for its synthesis, purification, formulation, and application in drug development. This technical guide addresses the current state of knowledge regarding the solubility of 2,6-dihydroxy-3-cyanopyridine. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive overview of standardized experimental protocols for determining the solubility of this compound. Methodologies including the shake-flask method with gravimetric analysis, UV-Vis spectrophotometry, and High-Performance Liquid Chromatography (HPLC) are detailed to enable researchers to generate reliable and accurate solubility profiles.

Introduction

2,6-Dihydroxy-3-cyanopyridine, also known as 3-cyano-2,6-dihydroxypyridine, is a pyridine derivative with the chemical formula C₆H₄N₂O₂. Its structure, featuring hydroxyl and cyano functional groups, suggests the potential for a varied solubility profile, influenced by solvent polarity, pH, and temperature. While general information about the compound is available, specific quantitative data on its solubility in a range of common laboratory solvents is not extensively documented in scientific literature. The Human Metabolome Database, for instance, explicitly lists its water solubility as "Not Available"[1].

This guide is intended to bridge that knowledge gap by providing researchers with the necessary tools to determine the solubility of 2,6-dihydroxy-3-cyanopyridine in-house. Accurate solubility data is a cornerstone of chemical and pharmaceutical research, impacting process development, formulation science, and bioavailability studies.

Physicochemical Properties

A summary of the key physicochemical properties of 2,6-dihydroxy-3-cyanopyridine is presented below.

| Property | Value | Reference |

| Molecular Formula | C₆H₄N₂O₂ | [2][3] |

| Molecular Weight | 136.11 g/mol | [2] |

| CAS Number | 35441-10-2 | [2][4] |

| IUPAC Name | 2-hydroxy-6-oxo-1H-pyridine-3-carbonitrile | [2] |

| Synonyms | 3-Cyano-2,6-dihydroxypyridine, 2,6-CNDP | [2] |

Predicted Solubility Behavior

Based on its chemical structure, a qualitative prediction of the solubility of 2,6-dihydroxy-3-cyanopyridine can be made. The presence of two hydroxyl groups and a nitrogen atom in the pyridine ring allows for hydrogen bonding with protic solvents like water, methanol, and ethanol. However, the overall aromatic pyridine ring contributes to its nonpolar character. The cyano group adds to the molecule's polarity. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's properties. A related compound, 3-cyanopyridine, is reportedly soluble in polar organic solvents like methanol and ethanol but has limited solubility in water[5]. It is plausible that 2,6-dihydroxy-3-cyanopyridine exhibits a similar, albeit not identical, behavior.

Experimental Protocols for Solubility Determination

The following section details established methodologies for the quantitative determination of solubility. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method[6][7].

General Experimental Workflow

The process of determining solubility follows a consistent workflow, regardless of the final analytical technique. This involves preparing a saturated solution, separating the undissolved solid, and then quantifying the concentration of the dissolved solute in the supernatant or filtrate.

Method 1: Shake-Flask Method with Gravimetric Analysis

This method directly measures the mass of the dissolved solute and is often considered the most reliable for determining equilibrium solubility[4][6].

Apparatus and Materials:

-

2,6-Dihydroxy-3-cyanopyridine (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile)

-

Screw-cap vials or flasks

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Evaporating dish or pre-weighed vial

-

Drying oven

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid 2,6-dihydroxy-3-cyanopyridine to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation is reached[4].

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure thermodynamic equilibrium is achieved[7].

-

Sample Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.

-

Gravimetric Determination:

-

Accurately weigh a clean, dry evaporating dish or vial (W₁).

-

Dispense the filtered, saturated solution into the pre-weighed dish and record the total weight (W₂).

-

Evaporate the solvent by placing the dish in a drying oven at a temperature below the decomposition point of the compound until a constant weight is achieved[8].

-

Cool the dish in a desiccator and weigh it again (W₃).

-

-

Calculation:

-

Mass of dissolved solute = W₃ - W₁

-

Mass of solvent = W₂ - W₃

-

Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] * 100

-

Method 2: UV-Vis Spectrophotometry

This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. It is a high-throughput method for determining kinetic solubility[9].

Apparatus and Materials:

-

Items from section 4.2 (excluding evaporating dish and oven)

-

UV-Vis spectrophotometer

-

Quartz or UV-transparent cuvettes

-

Volumetric flasks

Procedure:

-

Preparation of Saturated Solution and Separation: Follow steps 1-3 as described in section 4.2.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 2,6-dihydroxy-3-cyanopyridine with known concentrations in the solvent of interest.

-

Generation of Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear in the desired concentration range (Beer-Lambert Law).

-

-

Sample Analysis:

-

Take the filtered saturated solution and dilute it with a known factor using the same solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to obtain the solubility of 2,6-dihydroxy-3-cyanopyridine in the solvent.

-

Method 3: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining solubility, especially for complex mixtures or low-solubility compounds[10][11].

Apparatus and Materials:

-

Items from section 4.2 (excluding evaporating dish and oven)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase solvents

-

Volumetric flasks and autosampler vials

Procedure:

-

Preparation of Saturated Solution and Separation: Follow steps 1-3 as described in section 4.2.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 2,6-dihydroxy-3-cyanopyridine with known concentrations in the solvent of interest.

-

Generation of Calibration Curve:

-

Inject each standard solution into the HPLC system and record the peak area from the chromatogram.

-

Plot a calibration curve of peak area versus concentration.

-

-

Sample Analysis:

-

Dilute the filtered saturated solution with a known factor using the mobile phase or a suitable solvent to bring the concentration into the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample based on its peak area.

-

Multiply this concentration by the dilution factor to determine the solubility of the compound.

-

Data Presentation

For effective comparison and analysis, the experimentally determined solubility data should be summarized in a clear, tabular format. The table should include the solvent, temperature, and the measured solubility expressed in various units as required (e.g., g/100 mL, mg/mL, mol/L, mole fraction).

Example Data Table:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Water | 25 | [Experimental Value] | [Calculated Value] | HPLC |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] | Gravimetric |

| DMSO | 25 | [Experimental Value] | [Calculated Value] | UV-Vis |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] | HPLC |

| Water | 37 | [Experimental Value] | [Calculated Value] | HPLC |

| Ethanol | 37 | [Experimental Value] | [Calculated Value] | Gravimetric |

Conclusion

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. pharmaguru.co [pharmaguru.co]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

An In-depth Technical Guide to 2,6-Dihydroxy-3-cyanopyridine (CAS Number: 35441-10-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive characterization of the compound with CAS number 35441-10-2, identified as 2,6-Dihydroxy-3-cyanopyridine. This document collates available data on its physicochemical properties, synthesis, spectral analysis, and known biological activities of the broader cyanopyridine class, offering insights for its potential applications in research and drug development.

Physicochemical Properties

2,6-Dihydroxy-3-cyanopyridine, also known by synonyms such as 3-Cyano-2,6-dihydroxypyridine and 2,6-dihydroxynicotinonitrile, is a heterocyclic compound.[1][2] Its fundamental properties are summarized in the table below. The molecule is achiral and possesses a topological polar surface area of 73.1 Ų, suggesting moderate cell permeability.[1]

| Property | Value | Source |

| CAS Number | 35441-10-2 | [1] |

| Molecular Formula | C₆H₄N₂O₂ | [1][2] |

| Molecular Weight | 136.11 g/mol | [1][2] |

| IUPAC Name | 2-hydroxy-6-oxo-1H-pyridine-3-carbonitrile | [1] |

| Canonical SMILES | C1=CC(=O)NC(=C1C#N)O | [2] |

| InChI Key | BFHKYHMCIAMQIN-UHFFFAOYSA-N | [2] |

| Topological Polar Surface Area | 73.1 Ų | [1] |

| Covalently-Bonded Unit Count | 1 | [1] |

Synthesis

A documented method for the synthesis of 2,6-Dihydroxy-3-cyanopyridine involves the reaction of 1,3-dibenzyluracil with cyanoacetamide in the presence of sodium methanolate.[3]

Experimental Protocol: Synthesis of 2,6-Dihydroxy-3-cyanopyridine[4]

Materials:

-

1,3-dibenzyluracil

-

Cyanoacetamide

-

Sodium methanolate

-

Methanol

-

Concentrated hydrochloric acid

-

Water

-

Ice

Procedure:

-

To a 2000 L reaction flask, add 160 g of 1,3-dibenzyluracil, 55.2 g of cyanoacetamide (1.2 eq.), and sodium methanolate.

-

Add 2556.6 g (2.5 eq.) of liquid and 800 mL of methanol to the flask and initiate stirring.

-

Raise the temperature of the reaction system to 45-50 °C and maintain for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction solution to 20-30 °C and filter.

-

Wash the filter cake with 100 mL of methanol.

-

Transfer the filter cake to a 2000 L reaction flask with 800 g of water.

-

Heat the mixture to 70-75 °C, then slowly cool to 0-5 °C and hold for 2 hours.

-

Perform filtration and wash the filter cake with ice water to obtain 2,6-dihydroxynicotinonitrile monosodium salt dihydrate.

-

Slowly add the filter cake to an aqueous hydrochloric acid solution (prepared from 480 g of water and 66.6 g of concentrated hydrochloric acid) while maintaining the temperature at 20-30 °C.

-

Hold the crystallization at 20-30 °C for 1 hour.

-

Cool the mixture to 0-5 °C and keep for 2 hours.

-

Filter the mixture and wash the filter cake with an appropriate amount of ice water.

-

Dry the product to obtain white solid 3-cyano-2,6-dihydroxypyridine.

Synthesis Workflow Diagram

Spectral Data

Publicly available spectral data for 2,6-Dihydroxy-3-cyanopyridine is limited. However, typical spectral characteristics for cyanopyridine derivatives are well-documented.

| Spectroscopy | Expected Features for Cyanopyridine Derivatives |

| ¹H NMR | Aromatic protons in the pyridine ring would exhibit characteristic chemical shifts and coupling constants depending on their positions relative to the cyano and hydroxyl groups.[4][5][6] |

| ¹³C NMR | The carbon atoms of the pyridine ring and the cyano group would show distinct chemical shifts.[7] |

| IR | A sharp absorption band corresponding to the C≡N stretching vibration is expected around 2200-2240 cm⁻¹.[8] Vibrations for O-H and C=O bonds would also be present. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (136.11 g/mol ).[1] Fragmentation patterns would be indicative of the pyridine and cyano functionalities. |

Biological Activity and Potential Applications

While specific biological activity data for 2,6-Dihydroxy-3-cyanopyridine is not extensively available, the broader class of cyanopyridine derivatives has been the subject of significant research in drug discovery. This compound has been identified in human blood, indicating its presence in the human exposome, though it is not a naturally occurring metabolite.

Cytotoxicity and Anticancer Potential

Numerous studies have demonstrated the cytotoxic effects of cyanopyridine derivatives against various cancer cell lines.[9][10][11] For instance, certain 3-cyanopyridine derivatives have shown significant anti-proliferative activities against prostate, breast, and hepatocellular carcinoma cell lines.[9] The mechanism of action for some of these compounds involves the modulation of key cellular targets like the anti-apoptotic protein survivin.[9]

A general protocol for assessing cytotoxicity is the MTT assay.[7]

Experimental Protocol: MTT Cytotoxicity Assay [7]

-

Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., 2,6-Dihydroxy-3-cyanopyridine) and a vehicle control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Enzyme Inhibition

Cyanopyridine scaffolds are present in various enzyme inhibitors.[12] For example, certain derivatives have been investigated as inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy.[13][14] The general structure of cyanopyridines allows for diverse substitutions, making them versatile scaffolds for designing specific enzyme inhibitors.

Potential Kinase Inhibition Signaling Pathway

References

- 1. 2,6-Dihydroxy-3-cyanopyridine | C6H4N2O2 | CID 100608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 2,6-dihydroxy-3-cyanopyridine | 35441-10-2 [chemicalbook.com]

- 4. 3-Cyanopyridine(100-54-9) 1H NMR [m.chemicalbook.com]

- 5. 2-Chloro-3-cyanopyridine(6602-54-6) 1H NMR [m.chemicalbook.com]

- 6. 4-Cyanopyridine(100-48-1) 1H NMR [m.chemicalbook.com]

- 7. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of New Cyanopyridine Scaffolds and their Biological Activities | Bentham Science [eurekaselect.com]

- 12. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation - PubMed [pubmed.ncbi.nlm.nih.gov]

2,6-Dihydroxynicotinonitrile alternative names and structure

This technical guide provides a comprehensive overview of 2,6-Dihydroxynicotinonitrile, including its alternative names, chemical structure, relevant quantitative data, a detailed experimental protocol for its synthesis, and a visualization of its potential role in signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Alternative Names and Identification

2,6-Dihydroxynicotinonitrile is known by several alternative names in scientific literature and chemical databases. A consolidated list of these synonyms is provided below for easy reference and cross-verification.

| Type | Name |

| Systematic Name | 2-hydroxy-6-oxo-1H-pyridine-3-carbonitrile |

| Common Name | 2,6-Dihydroxynicotinonitrile |

| Synonym | 2,6-dihydroxy-3-cyanopyridine[1][2][3][4][5] |

| Synonym | 2,6-Dihydroxypyridine-3-carbonitrile[1][3] |

| Synonym | 3-Cyano-2,6-dihydroxypyridine[1][2][3][4] |

| Synonym | 1,2,5,6-Tetrahydro-2,6-dioxo-3-pyridinecarbonitrile[1][3] |

| Synonym | 1,2-Dihydro-6-hydroxy-2-oxo-3-pyridinecarbonitrile[1][3] |

| Synonym | 2-Hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile[1][3] |

| Synonym | 3-Cyano-6-hydroxy-2(1H)-pyridinone[3] |

| CAS Number | 35441-10-2[3][4] |

| Molecular Formula | C₆H₄N₂O₂[1][4] |

| Molecular Weight | 136.11 g/mol [1][4] |

Chemical Structure

The chemical structure of 2,6-Dihydroxynicotinonitrile is depicted below. The molecule consists of a dihydroxypyridine ring with a nitrile group substituted at the 3-position.

References

- 1. US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents [patents.google.com]

- 2. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]

- 3. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 4. hmdb.ca [hmdb.ca]

- 5. 2,6-Dihydroxy-3-cyanopyridine | C6H4N2O2 | CID 100608 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of Novel Cyanopyridine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanopyridine scaffolds are a privileged class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their versatile chemical nature allows for diverse substitutions, leading to a wide array of derivatives with a broad spectrum of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant effects, making them promising candidates for the development of novel therapeutics.[1][2][3] This technical guide provides an in-depth overview of the biological activity screening of novel cyanopyridine scaffolds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. It includes detailed experimental protocols for key assays, summarized quantitative data, and visualizations of relevant workflows and signaling pathways to aid researchers in this field.

Biological Activities of Cyanopyridine Scaffolds

Anticancer Activity

Cyanopyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.

-

Mechanism of Action: A notable mechanism of action for some cyanopyridine compounds is the inhibition of kinases such as PIM-1 kinase.[4] PIM-1 kinase is a proto-oncogene that is overexpressed in several types of cancer and plays a crucial role in cell survival and proliferation. By inhibiting this kinase, cyanopyridine derivatives can induce apoptosis and arrest the cell cycle in cancer cells.[4] Another important target is the STAT3 signaling pathway.[5] STAT3 is a transcription factor that is constitutively activated in many cancers and promotes tumor growth and progression. Certain 2-amino-3-cyanopyridine derivatives have been shown to inhibit STAT3 phosphorylation, leading to the suppression of cancer cell migration and colony formation.[5] Some cyanopyridine derivatives also act as survivin modulators, inducing apoptosis in cancer cells.[6]

-

In Vitro Studies: Numerous studies have evaluated the in vitro anticancer activity of novel cyanopyridine derivatives using various cancer cell lines. For instance, certain derivatives have shown potent activity against breast cancer (MCF-7), colorectal cancer (CaCo-2, HCT-116), liver cancer (HEPG2), and prostate cancer (PC-3) cell lines.[1][4][5][6][7] The efficacy is often quantified by the half-maximal inhibitory concentration (IC50), with some compounds exhibiting activity in the low micromolar range.[4][5]

Antimicrobial Activity

The cyanopyridine scaffold is also a promising framework for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.

-

Spectrum of Activity: Cyanopyridine derivatives have been shown to be effective against a variety of pathogenic microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Aspergillus niger, Candida albicans).[8][9][10]

-

Screening Methods: The antimicrobial potential of these compounds is typically assessed using methods such as the agar well diffusion assay and by determining the Minimum Inhibitory Concentration (MIC). The agar well diffusion method provides a qualitative measure of antimicrobial activity by observing the zone of growth inhibition around the test compound.[11][12] The MIC provides a quantitative measure of the lowest concentration of the compound that inhibits the visible growth of a microorganism.[10]

Anti-inflammatory Activity

Several cyanopyridine derivatives have been synthesized and evaluated for their anti-inflammatory properties.

-

Mechanism of Action: The anti-inflammatory effects of cyanopyridine compounds are thought to be mediated through the inhibition of inflammatory pathways. While the exact mechanisms for many derivatives are still under investigation, some studies suggest they may interfere with the production of pro-inflammatory mediators. The evaluation of these compounds often involves in vivo models, such as the carrageenan-induced rat paw edema assay, and in vitro assays like protein denaturation and membrane stabilization methods.[13]

Data Presentation

Table 1: Anticancer Activity of Selected Cyanopyridine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 7h | MCF-7 (Breast) | 1.89 | [4] |

| 8f | MCF-7 (Breast) | 1.69 | [4] |

| 4a | CaCo-2 (Colorectal) | 2.612 | [1] |

| 4b | CaCo-2 (Colorectal) | 4.807 | [1] |

| 4e | MCF-7 (Breast) | 8.352 | [1] |

| 3n | HCT-116 (Colorectal) | 10.50 | [5] |

| 3n | A375 (Melanoma) | 4.61 | [5] |

| 5c | HEPG2 (Liver) | 1.46 | |

| 5d | HEPG2 (Liver) | 7.08 | |

| 5e | PC-3 (Prostate) | 4.47 | [6] |

| 5e | MDA-MB-231 (Breast) | 3.59 | [6] |

| 5e | HepG2 (Liver) | 6.01 | [6] |

Table 2: Antimicrobial Activity of Selected Cyanopyridine Derivatives

| Compound | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 2c | S. aureus | Good activity | - | [8] |

| 2d | S. aureus | Good activity | - | [8] |

| 2b | P. aeruginosa | Good activity | - | [8] |

| 2c | S. aureus | - | 0.039 | [10] |

| 2c | B. subtilis | - | 0.039 | [10] |

| 5a | E. coli | - | 64.5 - 250 | [14] |

| 5b | B. subtilis | - | 64.5 - 250 | [14] |

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][17] The amount of formazan produced is directly proportional to the number of viable cells.[16] These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[15]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well) and incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[16][18]

-

Compound Treatment: Prepare serial dilutions of the cyanopyridine compounds in culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[18]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[18]

-

MTT Addition: After incubation, remove the treatment medium and add a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well.[16][19]

-

Formazan Formation: Incubate the plates for 2 to 4 hours at 37°C to allow for the formation of formazan crystals.[19]

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[15] Mix thoroughly to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[15][19] A reference wavelength of 630 nm can be used to reduce background noise.[17]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Agar Well Diffusion Method for Antimicrobial Screening

This method is widely used to evaluate the antimicrobial activity of compounds.[11]

Principle: The test compound diffuses from a well through a solid agar medium that has been seeded with a specific microorganism. If the compound is effective against the microorganism, it will inhibit its growth, resulting in a clear zone of inhibition around the well.[11]

Protocol:

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.[8][20]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).[20]

-

Plate Inoculation: Spread the microbial inoculum evenly over the entire surface of the agar plate using a sterile cotton swab.[11]

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer or a pipette tip.[11][21]

-

Compound Application: Add a specific volume (e.g., 20-100 µL) of the cyanopyridine compound solution (at a known concentration) into each well.[11] Include a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compound, e.g., DMSO).[20][22]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).[8][20]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well. A larger diameter indicates greater antimicrobial activity.[20]

Enzyme Inhibition Assay

This is a general protocol for determining the inhibitory effect of a compound on a specific enzyme.[23]

Principle: The activity of an enzyme is measured by monitoring the rate of conversion of a substrate to a product. The assay is performed in the presence and absence of the test inhibitor to determine its effect on the enzyme's activity.[23][24]

Protocol:

-

Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Prepare solutions of the purified enzyme, the substrate, and the cyanopyridine inhibitor.[23]

-

Assay Setup: In a 96-well plate or cuvettes, set up the reaction mixtures. This typically includes the buffer, the enzyme, and varying concentrations of the inhibitor.

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific period to allow for binding.[23]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the wells.

-

Reaction Monitoring: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate. This is often done using a spectrophotometer or a microplate reader to measure changes in absorbance or fluorescence.[23]

-

Data Analysis: Calculate the initial reaction rates (velocities) for each inhibitor concentration. Plot the enzyme activity against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Visualizations

Diagrams of Workflows and Signaling Pathways

Caption: General workflow for the biological activity screening of novel cyanopyridine scaffolds.

Caption: Simplified STAT3 signaling pathway and its inhibition by cyanopyridine derivatives.

Caption: Experimental workflow of the MTT assay for cytotoxicity screening.

Caption: Experimental workflow of the agar well diffusion assay for antimicrobial screening.

Conclusion

Novel cyanopyridine scaffolds represent a highly versatile and promising platform for the discovery of new therapeutic agents. Their demonstrated efficacy across a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory actions, underscores their importance in modern drug development. This guide provides a foundational framework for researchers, offering detailed protocols for essential screening assays and a summary of the current landscape of cyanopyridine biological activity. The continued exploration and derivatization of the cyanopyridine core, coupled with robust biological screening, will undoubtedly lead to the identification of potent lead compounds for a variety of diseases.

References

- 1. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Cyanopyridine Scaffolds and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. worldscientificnews.com [worldscientificnews.com]

- 9. mdpi.com [mdpi.com]

- 10. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. botanyjournals.com [botanyjournals.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 16. clyte.tech [clyte.tech]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. texaschildrens.org [texaschildrens.org]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. chemistnotes.com [chemistnotes.com]

- 21. youtube.com [youtube.com]

- 22. hereditybio.in [hereditybio.in]

- 23. superchemistryclasses.com [superchemistryclasses.com]

- 24. bellbrooklabs.com [bellbrooklabs.com]

2,6-Dihydroxy-3-cyanopyridine: A Versatile Heterocyclic Scaffold for Scientific Advancement

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dihydroxy-3-cyanopyridine, a multifaceted heterocyclic compound, has emerged as a significant building block in the realms of medicinal chemistry and materials science. Its unique structural features, including the presence of hydroxyl, cyano, and pyridine moieties, impart a rich chemical reactivity, making it a valuable precursor for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of 2,6-dihydroxy-3-cyanopyridine, with a particular focus on its burgeoning role in drug discovery and development.

Physicochemical Properties

2,6-Dihydroxy-3-cyanopyridine, with the chemical formula C₆H₄N₂O₂, is a light yellow to yellow solid.[1] Its fundamental properties are summarized in the table below. The molecule's structure, featuring both hydrogen bond donors (hydroxyl groups) and acceptors (hydroxyl oxygens and nitrile nitrogen), suggests its potential for forming intricate intermolecular interactions, a key aspect of its biological activity.

| Property | Value | Reference |

| Molecular Weight | 136.11 g/mol | [2] |

| CAS Number | 35441-10-2 | [2] |

| IUPAC Name | 2-hydroxy-6-oxo-1H-pyridine-3-carbonitrile | [2] |

| Synonyms | 3-Cyano-2,6-dihydroxypyridine, 2,6-CNDP | [2] |

| Predicted pKa | 3.51 ± 0.58 | [1] |

| Storage Temperature | 2-8°C | [1] |

Tautomerism: A Key to Understanding Reactivity

A critical aspect of the chemistry of 2,6-dihydroxy-3-cyanopyridine is its existence in various tautomeric forms. The equilibrium between the keto and enol forms significantly influences its chemical reactivity and biological interactions. The IUPAC name, 2-hydroxy-6-oxo-1H-pyridine-3-carbonitrile, itself suggests the presence of a keto-enol tautomerism.[2] This phenomenon is common in hydroxypyridines, where the proton can migrate between the oxygen and nitrogen atoms of the ring. The stability of these tautomers can be influenced by factors such as the solvent, pH, and the presence of other functional groups.[3] Understanding the predominant tautomeric form under specific conditions is crucial for predicting reaction outcomes and designing molecules with desired biological activities.

Synthesis of 2,6-Dihydroxy-3-cyanopyridine

A common synthetic route to 2,6-dihydroxy-3-cyanopyridine involves the condensation of 1,3-dibenzyluracil with cyanoacetamide in the presence of a base like sodium methoxide. The resulting intermediate is then treated with acid to yield the final product.

Experimental Protocol: Synthesis of 2,6-dihydroxy-3-cyanopyridine

Materials:

-

1,3-dibenzyluracil

-

Cyanoacetamide

-

Sodium methoxide

-

Methanol

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

In a suitable reaction flask, add 1,3-dibenzyluracil, cyanoacetamide (1.2 equivalents), and sodium methoxide to methanol.

-

Heat the reaction mixture to 45-50 °C and maintain this temperature for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to 20-30 °C and filter to collect the precipitate. Wash the filter cake with methanol.

-

Transfer the filter cake to a new flask and add water. Heat the mixture to 70-75 °C to dissolve the solid.

-

Slowly cool the solution to 0-5 °C and maintain this temperature for 2 hours to allow for crystallization.

-

Filter the mixture and wash the filter cake with ice water to obtain the monosodium salt dihydrate of 2,6-dihydroxynicotinonitrile.

-

Slowly add the filter cake to an aqueous solution of hydrochloric acid at 20-30 °C.

-

Stir the mixture at 20-30 °C for 1 hour, then cool to 0-5 °C and hold for 2 hours to complete crystallization.

-

Filter the suspension, wash the solid with ice water, and dry to obtain 2,6-dihydroxy-3-cyanopyridine. A typical yield for this process is around 86.5%.[4]

Reactivity and Applications in Organic Synthesis

The rich functionality of 2,6-dihydroxy-3-cyanopyridine makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds. The hydroxyl groups can be alkylated or acylated, the cyano group can be hydrolyzed or reduced, and the pyridine ring can undergo various transformations. These reactions have been utilized to construct more complex scaffolds, such as pyridopyrimidines and thienopyridines, which are of significant interest in medicinal chemistry.

Experimental Protocol: Synthesis of 6-amino-4-(aryl)-2-oxo-1-phenyl-1,2-dihydropyridine-3,5-dicarbonitriles (A Derivative)

Materials:

-

An appropriate N-aryl-2-cyanoacetamide

-

Aromatic aldehydes

-

Malononitrile

-

Ethanol

-

Piperidine

Procedure:

-

In 20 mL of ethanol, mix equimolar amounts of the N-aryl-2-cyanoacetamide, the desired aromatic aldehyde, and malononitrile.

-

Add a few drops of piperidine to the mixture to catalyze the reaction.

-

Reflux the reaction mixture for six hours.

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Collect the resulting solid precipitate by filtration and wash with cold ethanol.

Applications in Drug Discovery

The cyanopyridine scaffold is a "privileged structure" in drug discovery, appearing in numerous biologically active compounds. Derivatives of 2,6-dihydroxy-3-cyanopyridine have shown promise in a variety of therapeutic areas, particularly in oncology.

Inhibition of Survivin

Survivin is a member of the inhibitor of apoptosis (IAP) protein family that is overexpressed in many cancers and is associated with resistance to chemotherapy.[5] The 3-cyanopyridine scaffold has been identified as a key pharmacophore for the inhibition of survivin.[6] Several studies have reported the synthesis of 3-cyanopyridine derivatives that exhibit potent cytotoxic activity against various cancer cell lines by modulating survivin expression.[4][5] These compounds often induce apoptosis and cell cycle arrest in cancer cells.[5]

Inhibition of PIM-1 Kinase

PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. It is frequently overexpressed in various human cancers, making it an attractive target for anticancer drug development. Several 3-cyanopyridine derivatives have been identified as potent inhibitors of PIM-1 kinase, demonstrating significant cytotoxic effects against cancer cells.

Quantitative Biological Activity Data

The following tables summarize the in vitro cytotoxic activities of several 3-cyanopyridine derivatives against various human cancer cell lines.

Table 1: Cytotoxic Activity of 2-oxo-3-cyanopyridine Derivatives

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

| 5c | PC-3 (Prostate) | ~half of 5-FU | [7] |

| MDA-MB-231 (Breast) | ~half of 5-FU | [7] | |

| HepG2 (Liver) | ~half of 5-FU | [7] | |

| 5e | PC-3 (Prostate) | ~2x more active than 5-FU | [7] |

| MDA-MB-231 (Breast) | ~2.6x more active than 5-FU | [7] | |

| HepG2 (Liver) | comparable to 5-FU | [7] | |

| 9o | Huh7 (Liver) | 2.4 | [4] |

| U251 (Glioma) | 17.5 | [4] | |

| A375 (Melanoma) | 7.2 | [4] |

Table 2: Cytotoxic Activity of 2-amino-3-cyanopyridine Derivatives

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

| 10n | Huh7 (Liver) | 5.9 | [4] |

| U251 (Glioma) | 6.0 | [4] | |

| A375 (Melanoma) | 7.2 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2)

-

RPMI-1640 medium

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Culture the cancer cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (dissolved in DMSO) and incubate for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Applications in Materials Science

While the primary focus of research on 2,6-dihydroxy-3-cyanopyridine has been in the pharmaceutical sector, its unique electronic and structural properties also make it a candidate for applications in materials science. The cyanopyridine moiety is known to be a useful component in the design of functional materials, including those with interesting optical and electronic properties. Further exploration in this area could lead to the development of novel organic materials for various applications.

Experimental Workflow

The development of new bioactive compounds from 2,6-dihydroxy-3-cyanopyridine typically follows a structured workflow, from initial synthesis to biological evaluation.

Conclusion

2,6-Dihydroxy-3-cyanopyridine is a highly valuable and versatile heterocyclic building block with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis, rich reactivity, and the demonstrated biological activity of its derivatives make it a compound of great interest for further research and development. The ability of its derivatives to target key cancer-related pathways, such as those involving Survivin and PIM-1 kinase, underscores its importance in the quest for new and effective therapeutic agents. Future investigations into the diverse chemical space accessible from this scaffold are likely to uncover novel compounds with a wide range of applications.

References

- 1. 2,6-dihydroxy-3-cyanopyridine CAS#: 35441-10-2 [m.chemicalbook.com]

- 2. 2,6-Dihydroxy-3-cyanopyridine | C6H4N2O2 | CID 100608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 2,6-Dihydroxy-5-Fluoro-3-Cyano-Pyridine Supplier China | CAS 1229644-02-1 | High Purity API Intermediate Manufacturer & Wholesale Price [pipzine-chem.com]

- 7. 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine | C6H3FN2O2 | CID 819994 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthesis of 2,6-Dihydroxy-3-cyanopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a known synthetic pathway for 2,6-dihydroxy-3-cyanopyridine, a valuable heterocyclic compound. The document details the experimental protocol, presents key quantitative data, and visualizes the synthetic workflow. While the historical initial discovery and synthesis of this compound are not definitively established in readily available literature, this guide offers a practical and detailed methodology for its preparation.

Core Synthesis and Discovery

2,6-Dihydroxy-3-cyanopyridine, also known as 6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile, is a substituted pyridine derivative. The pyridine scaffold is a fundamental motif in medicinal chemistry, appearing in numerous pharmaceuticals. The strategic placement of hydroxyl and cyano groups on the pyridine ring imparts specific chemical properties that make it an interesting building block for drug discovery and materials science.

While a singular, definitive "discovery" paper for this specific compound is not easily identifiable through broad searches, its synthesis falls within the broader class of reactions for preparing substituted pyridones. Modern synthetic methods provide reliable and scalable routes to this compound.

Quantitative Data

The following table summarizes the key quantitative data for a known synthesis of 2,6-dihydroxy-3-cyanopyridine.

| Parameter | Value | Reference |

| Molecular Formula | C₆H₄N₂O₂ | [1][2] |

| Molecular Weight | 136.11 g/mol | [1][2] |

| Yield | 86.5% | |

| Appearance | White solid | |

| CAS Number | 35441-10-2 | [1] |

Experimental Protocol: Synthesis of 2,6-Dihydroxy-3-cyanopyridine

This protocol is adapted from a known synthetic method.

Materials:

-

1,3-Dibenzyluracil

-

Cyanoacetamide

-

Sodium methoxide

-

Methanol

-

Water

-

Concentrated Hydrochloric Acid

Procedure:

-

Reaction Setup: In a 2000 L reaction flask, add 160 g of 1,3-dibenzyluracil, 55.2 g of cyanoacetamide (1.2 eq.), and sodium methoxide.

-

Solvent Addition: Add 2556.6 g (2.5 eq.) of liquid ammonia and 800 mL of methanol to the reaction flask and begin stirring.

-

Reaction Conditions: Increase the temperature of the reaction system to 45-50 °C and maintain this temperature for 6 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up 1: Once the reaction is complete, cool the reaction solution to 20-30 °C.

-

Filtration 1: Filter the reaction mixture and wash the filter cake with 100 mL of methanol.

-

Purification 1: Transfer the filter cake to a 2000 L reaction flask with 800 g of water. Heat the mixture to 70-75 °C.

-

Crystallization 1: Slowly cool the solution to 0-5 °C and maintain this temperature for 2 hours.

-

Filtration 2: Perform a filtration and wash the filter cake with an appropriate amount of ice water to obtain 2,6-dihydroxynicotinonitrile monosodium salt dihydrate.

-

Acidification: At a controlled temperature of 20-30 °C, slowly add the filter cake to an aqueous hydrochloric acid solution (prepared from 480 g of water and 66.6 g of concentrated hydrochloric acid).

-

Crystallization 2: Hold the crystallization at 20-30 °C for 1 hour.

-

Cooling: Continue to cool the crystallization to 0-5 °C and maintain for 2 hours.